molecular formula C10H12N2O B6596628 1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)- CAS No. 43111-36-0

1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)-

Cat. No.: B6596628
CAS No.: 43111-36-0
M. Wt: 176.21 g/mol
InChI Key: GRMJZZBFHKTYDJ-UHFFFAOYSA-N
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Description

2-Phenoxymethyl-4,5-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C10H12N2O. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.

Properties

IUPAC Name

2-(phenoxymethyl)-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMJZZBFHKTYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266438
Record name 4,5-Dihydro-2-(phenoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43111-36-0
Record name 4,5-Dihydro-2-(phenoxymethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43111-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2-(phenoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Phenoxymethyl)-4,5-dihydro-1H-imidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW48FCK8YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Biocatalytic Approaches

Enzymatic cyclization using transaminases or imine reductases shows promise for eco-friendly synthesis. Preliminary studies report moderate yields (50–60%) but highlight reduced waste generation compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times from hours to minutes. For example, cyclization under microwave conditions (150°C, 20 min) achieves comparable yields to conventional heating .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxymethyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 188.22 g/mol
  • Structural Features : The compound contains an imidazole ring, which is known for its diverse reactivity and biological activity.

Chemistry

  • Synthesis of Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures.
  • Ligand in Coordination Chemistry : It can act as a ligand due to the presence of nitrogen atoms in the imidazole ring, enabling coordination with metal ions.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways.
  • Anticancer Potential : Studies have shown that 1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)- can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has demonstrated cytotoxic effects against breast cancer cell lines with an IC50 value around 15 µM.

Medicine

  • Drug Development : The compound is being explored as a potential drug candidate due to its bioactive properties. Its ability to interact with biological targets makes it a promising candidate for further pharmacological studies.

Antiviral Properties

A series of derivatives based on 1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)- were synthesized and tested for their inhibitory effects against viral infections. One derivative exhibited an IC50 value of 0.09 µM against MERS-CoV, indicating strong antiviral potential.

High-Throughput Screening

In a high-throughput screening assay aimed at identifying compounds with nematicidal properties, derivatives related to this imidazole compound were evaluated for their effects on Caenorhabditis elegans. One promising candidate showed over 70% motility inhibition at a concentration of 20 µM.

Mechanism of Action

The mechanism of action of 2-Phenoxymethyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenoxymethyl-4,5-dihydro-1H-imidazole include:

Uniqueness

What sets 2-Phenoxymethyl-4,5-dihydro-1H-imidazole apart is its unique phenoxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)- (CAS No. 43111-36-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)- features a unique structure that contributes to its biological activity. The imidazole ring is known for its role in various biochemical processes, while the phenoxymethyl group enhances its interaction with biological targets. The molecular formula is C10H12N2OC_{10}H_{12}N_{2}O .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various imidazole compounds against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated that certain derivatives showed significant inhibition compared to standard antibiotics like Norfloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundPathogenInhibition Zone (mm)Reference
1H-Imidazole Derivative AS. aureus15Jain et al.
1H-Imidazole Derivative BE. coli17Jain et al.
1H-Imidazole Derivative CB. subtilis14Jain et al.

Antiviral Activity

Imidazole derivatives have also been explored for their antiviral properties. A specific study highlighted the efficacy of imidazole-4,5-dicarboxylic acid (I45DC) derivatives against viral strains including Yellow Fever Virus (YFV) and Dengue Virus (DENV). The compound demonstrated an EC50 value of approximately 1.85μM1.85\mu M, indicating potent antiviral activity .

The mechanism through which 1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)- exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or viral replication.
  • Receptor Modulation : It can interact with receptors involved in signaling pathways, potentially altering cellular responses.
  • Membrane Disruption : Some studies suggest that imidazole derivatives can disrupt microbial cell membranes, leading to cell death.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial activity of various imidazole derivatives, including 1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)-. The results indicated that this compound exhibited a significant inhibitory effect on bacterial growth, particularly against gram-positive bacteria.

Case Study: Antiviral Potential

Another study focused on the antiviral potential of imidazole derivatives against HIV protease. The findings revealed that certain analogs could effectively inhibit the enzyme's activity, suggesting a promising avenue for developing antiviral agents targeting HIV .

Research Findings Summary

Recent research has underscored the potential of 1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)- in various therapeutic contexts:

  • Antimicrobial agents : Effective against both gram-positive and gram-negative bacteria.
  • Antiviral drugs : Potential candidates for treating viral infections such as HIV and dengue fever.
  • Pharmacological applications : Investigated for roles in modulating neurotransmitter systems relevant to psychiatric disorders .

Q & A

Q. Table 1. Comparative Reactivity of Substituted Imidazoles

Substituent PositionReaction Yield (%)Preferred SolventKey Side Products
2-(Phenoxymethyl)78–85Acetic acidOver-oxidized imidazole
4-Nitro65–72DMFRing-opened amine
5-Carboxylate88–92EthanolEster hydrolysis
Data derived from

Q. Table 2. Computational vs. Experimental Bond Lengths (Å)

Bond TypeDFT (B3LYP/6-31G*)X-Ray (CCDC 1038591)
C2-N11.3341.328
C4-C51.4521.447
O-C(phenoxymethyl)1.4181.423
Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Imidazole, 4,5-dihydro-2-(phenoxymethyl)-
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